molecular formula C16H14N2O2 B11856142 Ethyl 5-phenylpyrazolo[1,5-A]pyridine-3-carboxylate CAS No. 99446-40-9

Ethyl 5-phenylpyrazolo[1,5-A]pyridine-3-carboxylate

Cat. No.: B11856142
CAS No.: 99446-40-9
M. Wt: 266.29 g/mol
InChI Key: QSTFAUBSGZTJKW-UHFFFAOYSA-N
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Description

Ethyl 5-phenylpyrazolo[1,5-A]pyridine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-A]pyridine family. These compounds are known for their diverse biological activities and have attracted significant interest in medicinal chemistry and material science due to their unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-phenylpyrazolo[1,5-A]pyridine-3-carboxylate can be synthesized through various synthetic routes. One common method involves the condensation of ethyl 5-amino-1H-pyrazole-4-carboxylate with 4,4-difluoro-1-phenylbutane-1,3-dione . The reaction typically requires anhydrous conditions and is carried out in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-phenylpyrazolo[1,5-A]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 5-phenylpyrazolo[1,5-A]pyridine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with unique photophysical properties.

Mechanism of Action

The mechanism of action of Ethyl 5-phenylpyrazolo[1,5-A]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-phenylpyrazolo[1,5-A]pyridine-3-carboxylate is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in medicinal chemistry and material science .

Properties

CAS No.

99446-40-9

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

ethyl 5-phenylpyrazolo[1,5-a]pyridine-3-carboxylate

InChI

InChI=1S/C16H14N2O2/c1-2-20-16(19)14-11-17-18-9-8-13(10-15(14)18)12-6-4-3-5-7-12/h3-11H,2H2,1H3

InChI Key

QSTFAUBSGZTJKW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=C(C=CN2N=C1)C3=CC=CC=C3

Origin of Product

United States

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